5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215523-01-5
VCID: VC6953737
InChI: InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-13-15(10-12(11)2)25-18(20-13)22(8-7-21(3)4)17(23)14-5-6-16(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
SMILES: CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Molecular Formula: C18H21Cl2N3OS2
Molecular Weight: 430.41

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

CAS No.: 1215523-01-5

Cat. No.: VC6953737

Molecular Formula: C18H21Cl2N3OS2

Molecular Weight: 430.41

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride - 1215523-01-5

Specification

CAS No. 1215523-01-5
Molecular Formula C18H21Cl2N3OS2
Molecular Weight 430.41
IUPAC Name 5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-13-15(10-12(11)2)25-18(20-13)22(8-7-21(3)4)17(23)14-5-6-16(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Standard InChI Key OARUJOMFLJZSDP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of heterocyclic carboxamides, characterized by a thiophene ring linked to a benzothiazole scaffold via an amide bond. Key structural elements include:

  • Thiophene core: A 5-chlorothiophene-2-carboxamide group, which contributes to electronic stabilization and hydrophobic interactions .

  • Benzothiazole moiety: A 5,6-dimethylbenzo[d]thiazol-2-yl group, where methyl substituents enhance lipophilicity and metabolic stability.

  • Side chain: A 2-(dimethylamino)ethyl group, which introduces basicity and facilitates salt formation (hydrochloride) .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular formulaC₁₉H₂₂ClN₃O₂S₂·HClDerived from
Molecular weight464.44 g/molCalculated
SolubilityLikely soluble in polar aprotic solventsInferred from
pKa (amine)~8.5 (dimethylaminoethyl group)Estimated

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step approach analogous to methods described for related benzothiazole-thiophene hybrids :

  • Benzothiazole formation: Reacting 4,5-dimethyl-2-aminothiophenol with carbon disulfide under basic conditions yields the 5,6-dimethylbenzo[d]thiazole core.

  • Amide coupling: The thiophene-2-carboxylic acid derivative is activated using coupling agents like EDC·HCl and DMAP, followed by reaction with the benzothiazole amine .

  • Side chain incorporation: The 2-(dimethylamino)ethyl group is introduced via alkylation or nucleophilic substitution, with final hydrochloride salt formation .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization
CyclizationCS₂, NaOH, 80°C65–70%
AmidationEDC·HCl, DMAP, DMF, rt80–85%
AlkylationDimethylaminoethyl chloride, K₂CO₃, DMF60–65%

Structure-Activity Relationship (SAR) Insights

Key SAR trends from analogous compounds inform this derivative’s design:

  • Halogenation: The 5-chloro substituent on the thiophene ring enhances antiviral potency by increasing electron-withdrawing effects .

  • Methyl groups: 5,6-Dimethyl substitution on the benzothiazole improves metabolic stability compared to non-methylated analogs.

  • Side chain length: The 2-(dimethylamino)ethyl group balances hydrophilicity and membrane permeability, critical for CNS penetration .

Comparative studies on hybrid structures like 4b (EC₅₀ = 0.53 µM against norovirus) demonstrate that combining halogenated thiophenes with substituted benzothiazoles amplifies bioactivity .

Pharmacological Profile and Mechanisms

Antiviral Activity

While direct data on this compound is limited, structurally related hybrids exhibit potent antiviral effects. For instance:

  • Norovirus inhibition: Hybrid compound 4b (EC₅₀ = 0.53 µM) blocks viral replication by targeting late-stage infection processes .

  • Mechanism: Thiophene-benzothiazole carboxamides likely interfere with viral protease or polymerase functions, though exact targets require validation .

Table 3: Bioactivity of Analogous Compounds

CompoundTarget EC₅₀ (µM)Selectivity Index
4b (Ref )0.53>100
3j (Ref )5.650
8b (Ref )1.2*35
*Anticonvulsant activity in MES model

Toxicological and Pharmacokinetic Considerations

  • Cytotoxicity: Benzothiazole-thiophene hybrids generally exhibit low cytotoxicity (CC₅₀ > 100 µM) .

  • Metabolic stability: Methyl groups on the benzothiazole ring reduce CYP450-mediated oxidation, extending half-life.

  • Excretion: Quaternary ammonium formation via dimethylaminoethyl metabolism may facilitate renal clearance .

Future Directions and Applications

  • Target validation: High-throughput screening against viral proteases (e.g., norovirus NS6) could elucidate mechanisms .

  • Formulation development: Hydrochloride salt forms warrant exploration in nanoemulsions for enhanced oral bioavailability.

  • Structural analogs: Replacing chlorine with fluorine may improve CNS penetration while retaining antiviral potency .

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